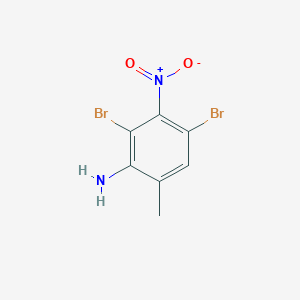

2,4-Dibromo-6-methyl-3-nitroaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dibromo-6-methyl-3-nitroaniline is an organic compound with the molecular formula C7H6Br2N2O2 It is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to an aniline ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methyl-3-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2,4-dibromo-6-methylaniline, undergoes nitration to introduce the nitro group.

Bromination: The nitrated product is then subjected to bromination to introduce the bromine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

化学反应分析

Types of Reactions

2,4-Dibromo-6-methyl-3-nitroaniline can undergo various chemical reactions, including:

生物活性

2,4-Dibromo-6-methyl-3-nitroaniline (CAS No. 117824-53-0) is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and toxicity profiles.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms, a methyl group, and a nitro group. Its molecular formula is C7H6Br2N2O2. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes. This interaction can lead to the formation of reactive intermediates, which may contribute to oxidative stress in cells.

- Cellular Signaling Modulation : It influences cellular signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. By modulating these pathways, the compound can affect gene expression and cellular metabolism.

- Apoptosis Induction : Studies indicate that at certain concentrations, this compound can induce apoptosis in various cell types by activating caspase enzymes, which are critical for programmed cell death.

Interaction with Biomolecules

The compound interacts with several biomolecules, which can lead to diverse biological effects:

- Protein Binding : It binds to proteins and enzymes within the cytoplasm and nucleus, affecting their activity and localization.

- DNA Interaction : There is evidence suggesting that it may interact directly with DNA, influencing transcriptional activity and gene expression.

Toxicity Profile

The toxicity of this compound varies significantly with dosage:

- Low Doses : At lower concentrations, the compound may exhibit minimal effects on cell viability.

- High Doses : Higher concentrations have been linked to significant toxicity, including liver and kidney damage in animal models. This indicates a threshold effect where toxicity increases with dosage .

Animal Model Studies

In laboratory settings, various studies have examined the effects of this compound on animal models:

- Hepatotoxicity Study : A study demonstrated that administration of high doses resulted in elevated liver enzymes indicative of liver damage.

- Renal Toxicity Assessment : Another study noted significant alterations in renal function markers following exposure to high concentrations of the compound.

These studies highlight the need for careful consideration of dosage when evaluating the safety profile of this compound.

Data Table: Summary of Biological Activity

| Activity Type | Description | Observed Effects |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | Increased oxidative stress |

| Apoptosis Induction | Activates caspases | Cell death in various cell types |

| Protein Binding | Binds to cytosolic proteins | Alters enzyme activity |

| DNA Interaction | Potentially interacts with DNA | Modulates gene expression |

| Toxicity | Dose-dependent effects | Liver and kidney damage at high doses |

属性

IUPAC Name |

2,4-dibromo-6-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-3-2-4(8)7(11(12)13)5(9)6(3)10/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPFCDKCGCSKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。